2-Amino-2-methyl-1,3-propanediol

Buffer pKa Alkaline phosphatase assay Protein electrophoresis

Select 2-Amino-2-methyl-1,3-propanediol (AMPD) for alkaline-range biochemical assays where Tris (pKa 8.1) fails. With a pKa of 8.8, AMPD maintains optimal buffering capacity at pH 7.8–9.7, preserving >90% enzyme activity after 24h at 30°C. In SDS-PAGE, AMPD/glycine buffers stabilize gel pH at 8.8 for superior protein resolution down to 10 kDa in low-%T gels as thin as 150 µm, enabling miniaturized high-throughput workflows. For sucrase-isomaltase inhibitor studies, AMPD delivers near-complete inhibition at 50 mM—outperforming its ethyl analog (80%). Also specified as an internal standard for therapeutic Tris monitoring via HPLC-UV in liver transplantation protocols. Procure ≥99% purity AMPD for reproducible, publication-grade results.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 115-69-5
Cat. No. B094268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-1,3-propanediol
CAS115-69-5
Synonyms2-amino-2-methyl-1,3-propandiol
2-amino-2-methyl-1,3-propanediol
ammediol
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(CO)(CO)N
InChIInChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3
InChIKeyUXFQFBNBSPQBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.51 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5): Technical Baseline and Procurement Context


2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5, commonly abbreviated AMPD) is a crystalline amino diol that functions as a biological buffer with a pKa of 8.8 at 25°C and a useful pH range of 7.8–9.7 . Its structural motif—featuring a central amine flanked by two hydroxymethyl groups and a single methyl substituent—distinguishes it from the more widely used Tris (pKa 8.1) and from structurally related ethanolamine derivatives [1]. AMPD is primarily employed in alkaline phosphatase activity assays, SDS-PAGE gel electrophoresis, and as a spacer in protein isotachophoresis .

2-Amino-2-methyl-1,3-propanediol: Why In-Class Buffer Substitution Compromises Experimental Reproducibility


Despite belonging to the broader class of amino alcohol buffers, 2-amino-2-methyl-1,3-propanediol cannot be freely interchanged with common alternatives such as Tris or 2-amino-2-ethyl-1,3-propanediol. Its pKa of 8.8 positions it for optimal buffering in a more alkaline range than Tris (pKa 8.1), while its specific steric and electronic properties directly impact enzyme inhibition profiles [1]. For example, AMPD induces near-complete inhibition of human isomaltase at 50 mM, whereas the ethyl analog achieves only 80% inhibition under identical conditions [2]. Substitution risks include altered enzyme kinetics, shifted pH optima, and compromised resolution in SDS-PAGE protein separations, making empirical validation of buffer interchangeability essential for assay transfer and method development.

2-Amino-2-methyl-1,3-propanediol: Quantitative Differentiation from Tris, 2-Amino-2-ethyl-1,3-propanediol, and In-Class Alternatives


pKa and Usable Buffering Range Differentiation: AMPD vs. Tris and BTP

AMPD (pKa 8.8, useful range 7.8–9.7) provides buffering capacity in a more alkaline window compared to the ubiquitous Tris (pKa 8.1, useful range 7.0–9.0) and a narrower range than Bis-Tris Propane (BTP, dual pKa 6.8 and 9.0, range 6.3–9.5) [1]. This positions AMPD as the preferred choice for assays requiring pH stability above 8.5, such as alkaline phosphatase activity measurements, where Tris buffering capacity diminishes [2].

Buffer pKa Alkaline phosphatase assay Protein electrophoresis

Enzyme Inhibition Potency: AMPD vs. 2-Amino-2-ethyl-1,3-propanediol in Human Isomaltase

In a comparative study of ethanolamine derivatives on purified human intestinal isomaltase, 50 mM AMPD produced 'almost complete inhibition' of enzymatic activity, while 50 mM 2-amino-2-ethyl-1,3-propanediol achieved only 80% inhibition under identical assay conditions [1]. This differential potency demonstrates that the methyl substitution on the central carbon confers greater inhibitory efficacy than the ethyl analog.

Isomaltase inhibition Sucrase-isomaltase Diabetes research

SDS-PAGE Resolution Enhancement: AMPD/Glycine vs. Traditional Tris/HCl Buffer Systems

Substitution of the resolving gel buffer from traditional Tris/HCl to AMPD/glycine enabled separation of proteins spanning 10 kDa to >220 kDa in unusually low-concentration polyacrylamide gels (4%T, 3.3%C) with a thickness of only 150 μm [1]. AMPD specifically stabilizes the gel pH at 8.8 during electrophoresis, while glycine facilitates destacking and improves separation of small proteins from the SDS front [1].

SDS-PAGE Protein electrophoresis Wide-range molecular weight separation

Alkaline Phosphatase Stability: Equivalent Performance to Tris at 0.3 M and 1.0 M Concentrations

A systematic evaluation of nine human ALP isoenzymes in seven phosphoacceptor buffers demonstrated that hydrophilic liver ALP retained >90% of its activity after 24 hours at 30°C in both 1.0 M and 0.3 M AMPD, with performance statistically indistinguishable from Tris under identical conditions [1]. In contrast, 2-(ethylamino)ethanol (EAE) buffer resulted in substantial inactivation, with only 50–66% activity remaining after 24 hours [1].

Alkaline phosphatase stability Enzyme buffer Phosphoacceptor

HPLC Internal Standard Utility: Validated Method for Tris (THAM) Quantification in Biological Matrices

A validated HPLC-UV method for quantifying tris(hydroxymethyl)aminomethane (THAM) in human plasma, erythrocytes, and whole blood employed 2-amino-2-methyl-1,3-propanediol as the internal standard, demonstrating its suitability for amine quantification in complex biological samples following derivatization [1]. This method was successfully applied to monitor THAM levels in patients undergoing orthotopic liver transplantation [1].

HPLC internal standard Tris quantification Clinical pharmacokinetics

2-Amino-2-methyl-1,3-propanediol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Alkaline Phosphatase Activity Assays Requiring Alkaline pH Stability

For laboratories conducting alkaline phosphatase (ALP) assays—particularly with human isoenzymes—AMPD is indicated when the assay pH must be maintained above 8.5. At this pH, Tris buffering capacity diminishes due to its lower pKa of 8.1, while AMPD provides optimal buffering with equivalent enzyme stabilization to Tris (>90% activity retention after 24 hours at 30°C) [1][2]. This combination of elevated pH stability and enzyme compatibility makes AMPD the buffer of choice for ALP kinetic studies and diagnostic kit formulation.

High-Resolution SDS-PAGE with Broad Molecular Weight Range and Gel Miniaturization

Researchers seeking to separate proteins spanning 10 kDa to >220 kDa in low-concentration polyacrylamide gels (4%T) should specify AMPD/glycine resolving buffer systems rather than traditional Tris/HCl. AMPD stabilizes the gel pH at 8.8 during electrophoresis, enabling effective separation in gels as thin as 150 μm, which supports miniaturization and high-throughput applications [3]. This buffer formulation is particularly valuable for proteomics core facilities and method development groups focused on reducing sample and reagent consumption.

Intestinal Disaccharidase Inhibition Studies in Diabetes Research

Investigators studying carbohydrate absorption and developing sucrase-isomaltase inhibitors should select AMPD over its ethyl analog (2-amino-2-ethyl-1,3-propanediol) due to its superior inhibitory potency. At 50 mM, AMPD produces near-complete inhibition of human isomaltase, compared to only 80% inhibition with the ethyl derivative under identical conditions [4]. This differential activity establishes AMPD as the preferred tool compound for in vitro enzyme inhibition assays targeting the intestinal α-glucosidase complex.

Tris (THAM) Therapeutic Drug Monitoring by HPLC-UV

Clinical pharmacokinetics laboratories quantifying Tris (THAM) in plasma, erythrocytes, or whole blood—such as during orthotopic liver transplantation monitoring—should procure AMPD for use as the internal standard in validated HPLC-UV methods. AMPD's structural similarity to the analyte ensures consistent derivatization and extraction recovery, improving method precision and accuracy in therapeutic drug monitoring applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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